L-Arginine-L-pyroglutamate
Overview
Description
Synthesis Analysis
The biosynthesis of L-arginine from glutamate involves several enzyme reactions, highlighting the complex interplay between different metabolic pathways. Studies have shown that enzymes such as pyrroline-5-carboxylate synthase (PCS) play a crucial role in the conversion of glutamate to ornithine and subsequently to arginine, demonstrating the metabolic pathway's intricacy and its regulation by various factors including the availability of substrates and the presence of specific enzymes in tissues like the intestinal mucosa and thymus【Wakabayashi et al., 1991】(Wakabayashi et al., 1991).
Molecular Structure Analysis
The molecular structure of L-Arginine-L-pyroglutamate and its complexes has been elucidated through X-ray crystallography studies. These studies provide insights into the conformational aspects of L-arginine and L-glutamate when they form complexes, offering a detailed view of their molecular interactions and stabilization mechanisms within crystalline structures【Soman & Vijayan, 1989】(Soman & Vijayan, 1989).
Chemical Reactions and Properties
L-Arginine's conversion into various metabolites, including proline, glutamate, and polyamines, underscores the amino acid's central role in nitrogen metabolism and its versatility as a precursor for multiple biologically significant compounds. This conversion is mediated by enzymes such as arginase and nitric oxide synthase, which are intricately regulated and have implications for the amino acid's availability for different physiological processes【Morris, 2004】(Morris, 2004).
Physical Properties Analysis
The study of L-Arginine-L-pyroglutamate's physical properties, including its solubility, crystal structure, and phase behavior, is crucial for understanding its interactions in biological systems and potential applications in pharmaceutical formulations. The crystal structure analysis, in particular, offers valuable information on the intermolecular forces and hydrogen bonding patterns that influence the compound's stability and reactivity【Bhat & Vijayan, 1977】(Bhat & Vijayan, 1977).
Chemical Properties Analysis
The chemical properties of L-Arginine-L-pyroglutamate, such as its reactivity towards different reagents, ability to participate in enzyme-catalyzed reactions, and role as a substrate or inhibitor in metabolic pathways, are fundamental aspects of its biological significance. These properties are influenced by the molecule's structure, the electronic configuration of its functional groups, and the intracellular environment, which can affect its participation in biosynthetic and catabolic processes【Shigesada & Tatibana, 1971】(Shigesada & Tatibana, 1971).
Scientific Research Applications
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Sports Nutrition and Exercise Performance Enhancement
- L-Arginine L-pyroglutamate is known to effectively increase nitric oxide levels in the body, thereby dilating blood vessels and increasing blood flow towards distal portions of the body, including the legs and the arms . This health effect is useful in preventing fatigue and exhaustion among persons who are engaged in strenuous exercises .
- It may promote muscle growth and development. Muscle growth and development is, according to studies, associated with nitric oxide production .
-
Cognitive Enhancement
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Blood Circulation Improvement
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Sexual Health
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Preventing Common Cold and Boosting Immune System
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Improving Kidney Function
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Cardiovascular Health
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Metabolic Disorders
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Preventing Inflammation and Tissue Death of the Digestive Tract in Premature Infants
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High Blood Pressure During Pregnancy
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Improving Athletic Performance
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Boosting the Immune System
Safety And Hazards
The compound is hazardous if ingested or inhaled in concentrated form . It is slightly hazardous in case of skin and eye contact . Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;3-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAGRPOUWSBIQ-WOYAITHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 | |
Record name | L-Arginine L-pyroglutamate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/L-Arginine_L-pyroglutamate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971695 | |
Record name | Arginine PCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-L-pyroglutamate | |
CAS RN |
56265-06-6 | |
Record name | Arginine PCA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56265-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine PCA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056265066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine PCA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16025 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Arginine PCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-L-proline, compound with L-arginine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE PIDOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/808T94CEU6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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